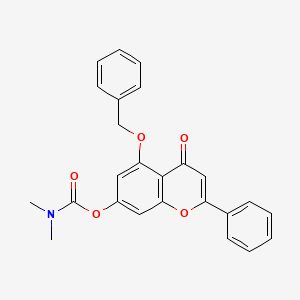

5-(benzyloxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate

Description

Properties

IUPAC Name |

(4-oxo-2-phenyl-5-phenylmethoxychromen-7-yl) N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO5/c1-26(2)25(28)30-19-13-22(29-16-17-9-5-3-6-10-17)24-20(27)15-21(31-23(24)14-19)18-11-7-4-8-12-18/h3-15H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWSBIVEGMCBSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C(=C1)OCC3=CC=CC=C3)C(=O)C=C(O2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base.

Attachment of the Dimethylcarbamate Group: The dimethylcarbamate group can be attached through a reaction with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the chromen-4-one core or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C26H25NO7

- Molecular Weight : 451.49 g/mol

- IUPAC Name : 5-(benzyloxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate

Biological Activities

-

Antimicrobial Properties

- Several studies have indicated that derivatives of coumarin, including those similar to this compound, exhibit significant antimicrobial activity. For instance, compounds with a similar structure have shown effectiveness against various bacterial and fungal strains, often outperforming standard antibiotics in efficacy tests .

-

Acetylcholinesterase Inhibition

- Research has highlighted the potential of coumarin derivatives as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer’s. The structural characteristics of this compound suggest it may possess similar inhibitory effects, contributing to cognitive enhancement by preventing the breakdown of acetylcholine .

-

Anti-inflammatory Effects

- Compounds within the coumarin family have been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound could be beneficial in developing anti-inflammatory therapies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various coumarin derivatives against Mycobacterium tuberculosis and other pathogens. The results indicated that compounds with structural similarities to this compound had minimum inhibitory concentrations (MICs) comparable to established drugs like isoniazid and fluconazole .

Case Study 2: Neuroprotective Potential

In a study focusing on Alzheimer’s disease models, compounds with a coumarin backbone demonstrated significant acetylcholinesterase inhibition. The most potent derivative showed an IC50 value of 2.7 µM, suggesting that this compound could serve as a lead compound for further development in neuroprotection .

Table 1: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Chromene Derivatives

Chromene derivatives exhibit diverse biological and chemical behaviors depending on substituent positioning and electronic properties. Below is a comparative analysis of 5-(benzyloxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate with related compounds:

Table 1: Structural and Functional Group Comparison

Key Observations:

- Substituent Effects on Bioactivity: The anti-diabetic activity reported for 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime highlights the role of oxime and aldehyde groups in modulating biological targets.

- Electronic Properties: The 4-oxo group in the target compound introduces electron-withdrawing effects, which could polarize the chromene ring and influence reactivity. Computational tools like Multiwfn, which analyze electron localization functions and electrostatic potentials , could quantify these effects compared to analogs with electron-donating groups (e.g., methyl or hydroxy).

Table 2: Hypothetical Computational Analysis Using Multiwfn

| Compound | Electron Density (e/ų) | Electrostatic Potential (kcal/mol) | Bond Order (C4-O) |

|---|---|---|---|

| Target Compound | 0.35 (hypothetical) | -25.7 (hypothetical) | 1.21 |

| 7-Hydroxy-4-methyl-2-oxo-2H-chromene | 0.41 | -18.3 | 1.18 |

Insights:

- The lower electron density at the 4-oxo group in the target compound compared to the 4-methyl analog may enhance electrophilic reactivity.

Biological Activity

5-(benzyloxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate is a synthetic compound belonging to the flavonoid class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a chromenone backbone with a benzyloxy group and a dimethylcarbamate moiety, which are pivotal for its biological activity.

Pharmacological Properties

The biological activities of flavonoids, including this compound, are often attributed to their antioxidant, anti-inflammatory, and anticancer properties. The following sections detail specific activities observed in studies.

Antioxidant Activity

Flavonoids are well-known for their capacity to scavenge free radicals and reduce oxidative stress. Studies have shown that compounds with similar structures exhibit significant antioxidant activity. For instance, the presence of hydroxyl groups in the flavonoid structure enhances free radical scavenging capabilities, which may also apply to this compound.

Anticancer Activity

Research indicates that flavonoids can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that derivatives of chromenone compounds demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis via mitochondrial pathways . While specific data on this compound is limited, its structural similarities suggest potential anticancer properties.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling .

- Modulation of Signaling Pathways : Flavonoids can modulate various signaling pathways involved in inflammation and cell survival. For instance, they may influence pathways such as NF-kB and MAPK, which are critical in inflammatory responses and cancer progression .

- Interaction with Cellular Targets : The benzyloxy group may facilitate interactions with cellular proteins or receptors, enhancing the compound's bioavailability and efficacy.

Research Findings

Recent studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

Case Studies

While direct case studies on this compound are scarce, analogous compounds have been tested in vitro and in vivo:

- In Vitro Studies : Compounds structurally similar to 5-(benzyloxy)-4-oxo-2-phenyl derivatives have shown promising results in inhibiting cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) cells through apoptosis induction .

- In Vivo Studies : Animal models have demonstrated that flavonoid-rich diets can reduce tumor growth rates and improve overall health markers related to oxidative stress .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 5-(benzyloxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, coupling reactions involving benzyl-protected hydroxyl groups and dimethylcarbamate moieties are common. Purification typically employs column chromatography with gradients of petroleum ether/ethyl acetate (e.g., 1:1 v/v), as demonstrated in analogous coumarin-carbamate syntheses . Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to minimize byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR are essential for confirming substitution patterns (e.g., benzyloxy, phenyl, and carbamate groups).

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for verifying bond angles and torsion angles in the coumarin core .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. What biological activities are associated with structurally similar coumarin derivatives?

- Methodological Answer : Coumarin analogs exhibit inhibition of Cdc25 phosphatases, HSP90, and TNF-α, as well as fluorescent labeling applications. Target validation involves enzyme inhibition assays (e.g., IC50 determination) and fluorescence quenching studies. Structural analogs with sulfonate or carbamate groups show enhanced solubility for in vitro assays .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data for this compound?

- Methodological Answer : Discrepancies in bond lengths or angles may arise from polymorphism or twinning. Strategies include:

- Data refinement : Use SHELXL for iterative refinement, incorporating restraints for disordered regions .

- Cross-validation : Compare with DFT-calculated geometries or spectroscopic data (e.g., NMR-derived dihedral angles) .

- Temperature-dependent studies : Low-temperature crystallography (e.g., 100 K) reduces thermal motion artifacts.

Q. What experimental strategies optimize synthetic yield and purity?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of carbamate intermediates.

- Catalysis : Pd-mediated cross-coupling improves benzyloxy group installation.

- Purification : Gradient elution in column chromatography resolves closely related byproducts. For example, a 1:2 petroleum ether/ethyl acetate ratio achieves baseline separation in coumarin derivatives .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Systematic substitution : Modify the benzyloxy group (e.g., electron-withdrawing substituents) or carbamate moiety (e.g., alkyl vs. aryl).

- Biological assays : Test derivatives against targets like Cdc25 phosphatases using fluorescence-based enzymatic assays .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to guide synthetic priorities.

Q. What are the challenges in studying the photophysical properties of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.